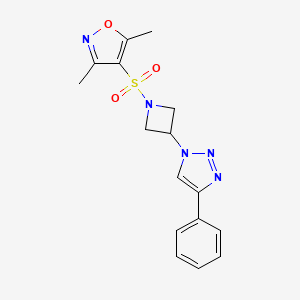

3,5-dimethyl-4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves various synthetic routes. One common method is cyclizing a heterocyclic diamine with a nitrite . Another method involves reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, 1,2,3-triazole can be synthesized from various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Isoxazole derivatives, such as 3,5-dimethylisoxazole, serve as key intermediates in the synthesis of a variety of compounds with potential therapeutic applications. For example, the lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been used to produce thioalkyl derivatives, which are valuable in medicinal chemistry for their biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). Furthermore, novel reactions of N-sulfonylamines with azirines have led to the formation of thiadiazoles and oxathiazoles, indicating the versatility of isoxazole derivatives in synthetic organic chemistry (Tornus, Schaumann, & Adiwidjaja, 1996).

Pharmacological Applications

Isoxazole derivatives have been explored for their pharmacological properties. For instance, derivatives synthesized from 3,5-dimethylisoxazole have been investigated for their herbicidal activities, contributing to agricultural science and pest management (Ren et al., 2000). Moreover, structural modifications of isoxazole compounds have led to the identification of selective endothelin receptor antagonists with favorable pharmacokinetic properties, demonstrating their potential in cardiovascular research (Humphreys et al., 2003).

Chemical Reagent Development

Isoxazole derivatives have also been utilized as reagents in chemical synthesis. For example, 5,5'-dimethyl-3,3'-azoisoxazole has been used as a new efficient heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols, demonstrating the utility of isoxazole derivatives in developing novel synthetic methodologies (Iranpoor, Firouzabadi, & Khalili, 2010).

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-11-16(12(2)24-18-11)25(22,23)20-8-14(9-20)21-10-15(17-19-21)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPQNXMMHZESQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)

![11-(4-Butoxyphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2845909.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)